Cas no 2138396-09-3 (5-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-chloro-1,2,3,6-tetrahydropyridine)

5-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-chloro-1,2,3,6-tetrahydropyridine 化学的及び物理的性質
名前と識別子
-
- 5-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-chloro-1,2,3,6-tetrahydropyridine
- EN300-742474
- 2138396-09-3
-
- インチ: 1S/C10H13BrClN3/c1-2-15-10(9(11)6-14-15)7-3-8(12)5-13-4-7/h3,6,8,13H,2,4-5H2,1H3
- InChIKey: MTRPOYQHDAVPNU-UHFFFAOYSA-N
- ほほえんだ: BrC1C=NN(CC)C=1C1=CC(CNC1)Cl
計算された属性
- せいみつぶんしりょう: 288.99814g/mol
- どういたいしつりょう: 288.99814g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 29.8Ų
5-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-chloro-1,2,3,6-tetrahydropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-742474-0.1g |
5-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-chloro-1,2,3,6-tetrahydropyridine |
2138396-09-3 | 95.0% | 0.1g |
$1791.0 | 2025-03-11 | |
Enamine | EN300-742474-0.25g |
5-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-chloro-1,2,3,6-tetrahydropyridine |
2138396-09-3 | 95.0% | 0.25g |
$1872.0 | 2025-03-11 | |
Enamine | EN300-742474-5.0g |
5-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-chloro-1,2,3,6-tetrahydropyridine |
2138396-09-3 | 95.0% | 5.0g |
$5900.0 | 2025-03-11 | |
Enamine | EN300-742474-0.5g |
5-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-chloro-1,2,3,6-tetrahydropyridine |
2138396-09-3 | 95.0% | 0.5g |
$1954.0 | 2025-03-11 | |
Enamine | EN300-742474-1.0g |
5-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-chloro-1,2,3,6-tetrahydropyridine |
2138396-09-3 | 95.0% | 1.0g |
$2035.0 | 2025-03-11 | |
Enamine | EN300-742474-10.0g |
5-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-chloro-1,2,3,6-tetrahydropyridine |
2138396-09-3 | 95.0% | 10.0g |
$8749.0 | 2025-03-11 | |
Enamine | EN300-742474-0.05g |
5-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-chloro-1,2,3,6-tetrahydropyridine |
2138396-09-3 | 95.0% | 0.05g |
$1709.0 | 2025-03-11 | |
Enamine | EN300-742474-2.5g |
5-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-chloro-1,2,3,6-tetrahydropyridine |
2138396-09-3 | 95.0% | 2.5g |
$3988.0 | 2025-03-11 |
5-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-chloro-1,2,3,6-tetrahydropyridine 関連文献
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
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5. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
5-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-chloro-1,2,3,6-tetrahydropyridineに関する追加情報
5-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-chloro-1,2,3,6-tetrahydropyridine: A Comprehensive Overview
The compound 5-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-chloro-1,2,3,6-tetrahydropyridine (CAS No. 2138396-09-3) is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of tetrahydropyridines, which are known for their structural versatility and functional diversity. The molecule features a pyrazole ring fused with a pyridine ring system, introducing unique electronic properties that make it an interesting target for synthetic and mechanistic studies.
The pyrazole ring in this compound is substituted at the 4-position with a bromine atom and at the 1-position with an ethyl group. This substitution pattern not only enhances the stability of the molecule but also introduces reactivity that can be exploited in various synthetic transformations. The chlorine substituent at the 3-position of the tetrahydropyridine ring further modulates the electronic environment of the molecule, making it a valuable substrate for reactions involving electrophilic substitution or nucleophilic attack.
Recent studies have highlighted the importance of tetrahydropyridines in drug discovery, particularly in the development of anti-inflammatory and antiviral agents. The unique combination of functional groups in this compound makes it a promising candidate for exploring its biological activity. Researchers have reported that such molecules can interact with key enzymes involved in inflammatory pathways, potentially offering new therapeutic strategies for chronic inflammatory diseases.
The synthesis of 5-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-chloro-1,2,3,6-tetrahydropyridine involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. The construction of the pyrazole ring is typically achieved through cyclization reactions involving β-diketones or other suitable precursors. The subsequent introduction of substituents at specific positions requires precise control over reaction conditions to ensure high yields and product purity.
One of the most intriguing aspects of this compound is its potential as a building block for more complex molecular architectures. By leveraging its functional groups, chemists can design libraries of derivatives with diverse substitution patterns. These derivatives can then be screened for their biological activity using high-throughput assays, providing valuable insights into structure-function relationships.
In terms of applications, 5-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-chloro-1,2,3,6-tetrahydropyridine has shown promise in catalytic cycles involving transition metals. Its ability to coordinate with metal centers makes it a potential ligand in homogeneous catalysis or asymmetric synthesis. Recent advancements in transition metal chemistry have opened new avenues for exploring these applications further.
The structural integrity of this compound also makes it an attractive candidate for studying supramolecular chemistry. Its ability to form hydrogen bonds or π–π interactions could lead to novel self-assembled structures with potential applications in materials science. Researchers are actively investigating these properties to develop new materials with tailored functionalities.
In conclusion, 5-(4-bromo-1H-pyrazolyl)-tetrahydropyridine derivatives represent a fascinating class of compounds with diverse applications across multiple disciplines. As research continues to uncover their full potential, this compound will undoubtedly play a pivotal role in advancing both fundamental and applied chemical sciences.
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